4-Methoxybutan-1-ol

Descripción

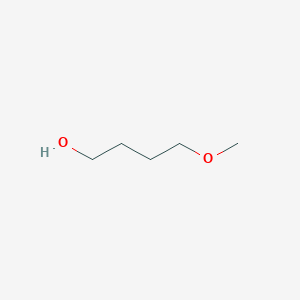

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVAQMSVARJMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149438 | |

| Record name | 1-Butanol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-32-0 | |

| Record name | 4-Methoxy-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXY-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-1-butanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH4W8HA8JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methoxybutan-1-ol chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Methoxybutan-1-ol

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and drug development professionals. It includes a detailed summary of its physicochemical properties, structural information, relevant experimental protocols, and a visualization of its synthesis pathway.

Chemical Structure and Identification

This compound is a primary alcohol and a methoxy ether. Its structure consists of a four-carbon butane chain with a hydroxyl group at position 1 and a methoxy group at position 4.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 111-32-0[1][2][3] |

| Molecular Formula | C₅H₁₂O₂[1][2][3][4] |

| SMILES | COCCCCO[1] |

| InChI | InChI=1S/C5H12O2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3[1] |

| InChIKey | KOVAQMSVARJMPH-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

This compound is a colorless liquid with a mild, ether-like odor.[4] It is moderately volatile and exhibits good solubility in water and other polar solvents.[5]

Table 2: Quantitative Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 104.15 g/mol [1][2][3][4] |

| Boiling Point | 66 °C at 7 mmHg[4] |

| Density | 0.93 g/cm³[4] |

| Flash Point | 73 °C (163 °F)[4] |

| Water Solubility | Slightly soluble[4] |

| Vapor Pressure | 0.618 mmHg at 25 °C[4] |

| Refractive Index | 1.4190-1.4330[4] |

| pKa | 15.08 ± 0.10 (Predicted)[4] |

Synthesis Pathway

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 1,4-butanediol can be selectively monomethylated.

References

An In-depth Technical Guide to the Physical Properties of 4-Methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Methoxybutan-1-ol, a molecule of interest in various scientific and pharmaceutical applications. This document outlines its fundamental physicochemical characteristics, presents detailed experimental protocols for their determination, and illustrates the interplay of its molecular structure with its macroscopic properties.

Core Physical Properties

This compound, with the chemical formula C5H12O2, is a colorless, transparent liquid at room temperature, possessing a mild, ether-like odor.[1] It is also noted to be hygroscopic, meaning it can absorb moisture from the surrounding air.[1] A summary of its key quantitative physical properties is presented in the table below.

| Physical Property | Value | Units | Notes and References |

| Molecular Weight | 104.15 | g/mol | [1][2][3] |

| Boiling Point | 165.7 - 180.2 | °C | At atmospheric pressure (760 mmHg). Different sources report varying boiling points, which may be attributable to differences in experimental purity and conditions.[1][4][5] A boiling point of 66 °C has been reported at a reduced pressure of 7 mmHg.[2][6] |

| Melting Point | -71.20 | °C | [1] |

| Density | 0.906 - 0.9735 | g/cm³ | [1][2][4] |

| Solubility in Water | Highly to Slightly Soluble | - | Descriptions of its water solubility vary. Its hydroxyl group allows for hydrogen bonding with water, suggesting good solubility.[1][7] However, some sources describe it as only slightly soluble.[2][4][8][9] This suggests that while it is soluble, it may not be miscible in all proportions. It is also moderately soluble in organic solvents and has low solubility in non-polar solvents.[1][7] |

| pKa | ~15.08 | - | Predicted value.[2][8] |

| Flash Point | 54.1 - 73 | °C | [2][4][5][9] |

Intermolecular Forces and Their Influence on Physical Properties

The physical properties of this compound are a direct consequence of the intermolecular forces between its molecules. The primary forces at play are:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is a significant factor contributing to its relatively high boiling point and its solubility in polar solvents like water.

-

Dipole-Dipole Interactions: The ether linkage (C-O-C) and the hydroxyl group create a permanent dipole moment in the molecule, leading to dipole-dipole attractions.

-

London Dispersion Forces: These temporary, induced-dipole attractions exist between all molecules and increase with the size and surface area of the molecule. The butyl chain of this compound contributes to these forces.

The interplay of these forces dictates the energy required to change the phase of the substance (melting and boiling points) and its ability to interact with solvent molecules (solubility).

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of the liquid.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

-

Thermometer (-10 to 200 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (Bunsen burner or hot plate)

-

Stirring bar (for oil bath)

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the thermometer and immerse the setup into the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly while stirring the bath to ensure uniform temperature.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.

-

It is advisable to repeat the measurement to ensure accuracy.

Determination of Density

This protocol uses a graduated cylinder and a balance for a straightforward determination of density.

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

This compound sample

Procedure:

-

Measure and record the mass of the clean and dry graduated cylinder.

-

Carefully add a known volume (e.g., 10 mL) of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Measure and record the mass of the graduated cylinder containing the liquid.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least twice more and calculate the average density.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the saturation concentration of the compound in water at a specific temperature.

Apparatus:

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature water bath

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

An appropriate analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC).

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a conical flask. The excess solid is to ensure that a saturated solution is formed.

-

Seal the flask and place it in a constant temperature water bath on an orbital shaker.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the mixture to stand in the constant temperature bath for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved micro-particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

From the concentration of the diluted solution and the dilution factor, calculate the solubility of this compound in water at the experimental temperature.

This guide provides a foundational understanding of the physical properties of this compound, essential for its effective application in research and development. The provided protocols offer standardized methods for the verification and further exploration of these properties.

References

- 1. phillysim.org [phillysim.org]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methoxybutanol Isomers

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheets (SDS).

Executive Summary

This technical guide provides a comprehensive overview of methoxybutanol, with a primary focus on 3-Methoxy-1-butanol (CAS No. 2517-43-3), a versatile solvent and chemical intermediate. A notable discrepancy exists in public databases where CAS No. 111-32-0 is associated with 4-Methoxy-1-butanol. Due to the preponderance of available technical and safety data for the 3-methoxy isomer, this guide will concentrate on 3-Methoxy-1-butanol while also presenting available data for 4-Methoxy-1-butanol to ensure clarity and prevent ambiguity. This document details the physicochemical properties, safety information, applications, and relevant experimental protocols for these compounds.

Compound Identification and Physicochemical Properties

A critical point of clarification is the distinction between two isomers often confused in chemical databases. The user-provided CAS number, 111-32-0, correctly corresponds to 4-Methoxy-1-butanol . However, the more extensively documented and industrially utilized isomer is 3-Methoxy-1-butanol , with CAS number 2517-43-3. Both are colorless liquids with good dissolving power.[1][2]

Physicochemical Data

The following tables summarize the key physical and chemical properties for both isomers, compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties of 3-Methoxy-1-butanol

| Property | Value | Source(s) |

| CAS Number | 2517-43-3 | [3] |

| Molecular Formula | C₅H₁₂O₂ | [3][4] |

| Molecular Weight | 104.15 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1][5] |

| Boiling Point | 161 °C | [6] |

| Melting Point | -85 °C | [6][7] |

| Density | 0.928 g/mL at 25 °C | [6][8] |

| Flash Point | 46 °C | [5] |

| Water Solubility | Miscible | [7] |

| Refractive Index (n20/D) | 1.416 | [6][8] |

| Vapor Pressure | 0.17 hPa at 20 °C | [7] |

Table 2: Physicochemical Properties of 4-Methoxy-1-butanol

| Property | Value | Source(s) |

| CAS Number | 111-32-0 | [9][10] |

| Molecular Formula | C₅H₁₂O₂ | [9][11] |

| Molecular Weight | 104.15 g/mol | [9][11] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 165.7 °C | [10] |

| Boiling Point (reduced pressure) | 66 °C at 7 mmHg | [9] |

| Density | 0.93 g/L | [10] |

| Flash Point | 73 °C | [9][10] |

| Water Solubility | Slightly soluble | [9] |

| Refractive Index | 1.419 | [10] |

| Vapor Pressure | 0.618 mmHg at 25 °C | [9][10] |

Safety and Handling

Both isomers are classified as flammable liquids and may cause irritation upon contact.[12][13] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these chemicals.[5][14] Work should be performed in a well-ventilated area or a fume hood.[5]

Hazard Identification

The following table summarizes the GHS hazard information for 3-Methoxy-1-butanol. Data for 4-Methoxy-1-butanol is less consistently reported but generally indicates it is a combustible liquid that causes serious eye irritation.[15]

Table 3: GHS Hazard Information for 3-Methoxy-1-butanol (CAS 2517-43-3)

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Flammable Liquids | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor | [3][12] |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [12] |

| Eye/Skin Irritation | GHS07 (Exclamation Mark) | Warning | May cause eye and skin irritation | [5] |

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[14][16]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16]

-

P403+P235: Store in a well-ventilated place. Keep cool.[16]

First Aid Measures:

-

Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5]

Applications in Research and Industry

3-Methoxy-1-butanol is a versatile compound valued for its solvent properties and its role as a chemical intermediate.[17]

-

Solvent: It is an excellent solvent with a slow evaporation rate, making it ideal for use in paints, coatings, inks, and cleaning agents.[1][17] In lacquers, it improves brushability and flow.[7][18]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals. For instance, it is used to produce 3-methoxybutyl acetate, a cleaning solvent, and in the preparation of xanthate complexes and specialized dyes.[1][6]

-

Other Applications: It is also used as a coupling agent in brake fluids and a film-forming additive in PVA emulsions.[6]

4-Methoxy-1-butanol is also used as a solvent in paints and coatings and as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[2][9]

Experimental Protocols & Methodologies

Synthesis of 3-Methoxybutanol

A common industrial synthesis route involves the reaction of crotonaldehyde with methanol followed by hydrogenation.[19][20]

Principle: The synthesis is a two-step process. First, crotonaldehyde undergoes a Michael addition with methanol in an alkaline solution to form 3-methoxybutyraldehyde. Second, the intermediate aldehyde is hydrogenated to yield 3-methoxybutanol. A secondary reaction, the hydrogenation of the crotonaldehyde's double bond, also produces butanol as a significant byproduct.[19]

Detailed Methodology (based on patent literature[19]):

-

Reaction Setup: A suitable high-pressure reactor is charged with crotonaldehyde and methanol. An alkaline catalyst (e.g., sodium hydroxide solution) is added to facilitate the Michael addition.

-

Michael Addition: The mixture is stirred under controlled temperature and pressure until the conversion of crotonaldehyde is complete.

-

Neutralization: The reaction mixture is neutralized with an acid (e.g., acetic acid).

-

First Hydrogenation: The neutralized mixture is transferred to a hydrogenation reactor containing a copper-based catalyst (e.g., Cu oxide or Cu-Cr oxide). Hydrogen gas is introduced at high pressure (e.g., 100 bar). This step primarily hydrogenates the aldehyde group.

-

Second Hydrogenation: The mixture is then passed over a nickel-containing catalyst to ensure the complete hydrogenation of any remaining double bonds (e.g., in unreacted crotonaldehyde or crotyl alcohol byproducts).[19][20]

-

Purification: The final product mixture is purified by fractional distillation. Butanol is typically distilled off first, followed by the desired 3-methoxybutanol.[20]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 3-Methoxybutanol from crotonaldehyde.

References

- 1. 3-Methoxy butanol | Godavari [godavaribiorefineries.com]

- 2. CAS 111-32-0: 4-Methoxy-1-butanol | CymitQuimica [cymitquimica.com]

- 3. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Butanol, 3-methoxy- [webbook.nist.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sfdchem.com [sfdchem.com]

- 7. celanese.com [celanese.com]

- 8. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]

- 9. Cas 111-32-0,4-Methoxy-1-butanol | lookchem [lookchem.com]

- 10. DOSS [doss.turi.org]

- 11. 1-Butanol, 4-methoxy- (CAS 111-32-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. godavaribiorefineries.com [godavaribiorefineries.com]

- 15. synerzine.com [synerzine.com]

- 16. 3-Methoxy-1-butanol - Safety Data Sheet [chemicalbook.com]

- 17. 3-methoxy-1-butanol | 2517-43-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 18. ecem.com [ecem.com]

- 19. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 20. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Methoxybutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 4-Methoxybutan-1-ol (CAS No. 111-32-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. This document also outlines the experimental protocols for acquiring such spectra, intended to assist researchers in their analytical and drug development endeavors.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₁₂O₂, with a molecular weight of 104.15 g/mol .[1] The spectroscopic data presented below provides confirmation of its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH |

| ~3.41 | Triplet | 2H | CH₃-O-CH₂- |

| ~3.33 | Singlet | 3H | CH₃-O- |

| ~1.69 | Multiplet | 2H | -O-CH₂-CH₂- |

| ~1.58 | Multiplet | 2H | -CH₂-CH₂-OH |

| ~2.5 (variable) | Broad Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can be concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~72.9 | CH₃-O-C H₂- |

| ~62.6 | -C H₂-OH |

| ~58.6 | C H₃-O- |

| ~30.0 | -O-CH₂-C H₂- |

| ~26.8 | -C H₂-CH₂-OH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically acquired neat (as a pure liquid), displays characteristic absorption bands for its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1115 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), shows a fragmentation pattern that is characteristic of the molecule's structure.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 104 | Low | [M]⁺ (Molecular Ion) |

| 58 | High | [CH₃OCH₂CH₂]⁺ |

| 45 | High | [CH₂=O⁺CH₂CH₃] |

| 31 | Medium | [CH₂=OH]⁺ |

| 29 | Medium | [CH₃CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : A small amount of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Transfer to NMR Tube : The solution is carefully transferred to a clean 5 mm NMR tube using a pipette, ensuring no solid particles are present.

-

Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition : The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). Standard acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Processing : The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy Protocol

For a liquid sample like this compound, the "neat" technique is commonly employed.[1]

-

Sample Preparation : A drop of the neat liquid is placed directly onto the surface of a salt plate (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition : If using salt plates, a second plate is placed on top to create a thin liquid film. The assembly is then placed in the spectrometer's sample holder. For ATR, the sample is in direct contact with the crystal.

-

Background Scan : A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.

-

Sample Scan : The IR spectrum of the sample is then recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, the salt plates or ATR crystal are thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried.

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) is a common method for the mass analysis of volatile small molecules.

-

Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system. The sample is vaporized under vacuum.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.

-

Mass Analysis : The resulting ions are accelerated and directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or other detector counts the number of ions at each m/z value.

-

Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 4-Methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybutan-1-ol, a glycol ether, is a versatile organic solvent and chemical intermediate with applications spanning various scientific and industrial fields. Its unique molecular structure, featuring both a hydroxyl group and an ether linkage, imparts amphiphilic properties, influencing its solubility in a wide range of aqueous and organic media. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the existing ambiguities in publicly available data, and offers detailed experimental protocols for its precise quantitative determination. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound (CAS No. 111-32-0) is a colorless, transparent liquid with a mild, ether-like odor.[1] As a member of the glycol ether family, it possesses both a polar hydroxyl (-OH) group and a less polar ether (-O-) linkage, separated by a butyl chain. This bifunctional nature is the primary determinant of its solubility profile, allowing it to act as a solvent for a variety of substances and rendering it miscible with both polar and non-polar solvents to varying degrees.[2][3][4] Understanding its solubility is crucial for its effective application in chemical synthesis, formulation development, and purification processes.[1]

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The key molecular features of this compound that dictate its solubility are:

-

Hydrogen Bonding: The terminal hydroxyl group is capable of forming hydrogen bonds with polar protic solvents, most notably water. This interaction is a significant contributor to its aqueous solubility.[1]

-

Dipole-Dipole Interactions: The ether linkage introduces a dipole moment in the molecule, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces: The butyl chain contributes to non-polar character, enabling solubility in organic solvents through London dispersion forces.

The interplay of these intermolecular forces determines the extent to which this compound is soluble in a given solvent.

References

4-Methoxybutan-1-ol safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 111-32-0), a versatile solvent and chemical intermediate. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a colorless, transparent liquid with a mild, ether-like odor.[1] It is a combustible liquid and is slightly soluble in water.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H12O2 | [2][3][5] |

| Molecular Weight | 104.15 g/mol | [1][5] |

| Appearance | Colorless, clear liquid | [1][2][3] |

| Odor | Mild | [3] |

| Boiling Point | 66 °C at 7 mmHg | [2][3] |

| Flash Point | 73 °C (163.4 °F) | [2][3][4] |

| Density | 0.93 g/cm³ | [2][3] |

| Water Solubility | Slightly soluble | [2][4] |

| Vapor Pressure | 0.618 mmHg at 25°C | [2] |

| pKa | 15.08 ± 0.10 (Predicted) | [2][4] |

Hazard Identification and Toxicological Summary

This compound is classified as a combustible liquid.[3][6] While some sources state that at its given concentration, it contains no substances considered hazardous to health, others indicate it can be irritating to the eyes, respiratory system, and skin.[2][3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [3][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation | [5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7] |

Note: The toxicological properties have not been fully investigated.[6] Handle with care.

Experimental Protocols for Hazard Assessment

The hazard classifications listed above are typically determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test evaluates the potential of a substance to cause skin irritation. A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions determine the classification.

Acute Eye Irritation/Corrosion (OECD Guideline 405): This protocol assesses the potential for a substance to cause eye damage. The test substance is applied to one eye of a test animal. The eyes are then examined for effects on the cornea, iris, and conjunctiva. The degree of eye irritation and the reversibility of the effects are used for classification.

Handling Precautions and Exposure Controls

Safe handling is paramount. Always work in a well-ventilated area, preferably in a chemical fume hood.[7][8] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapor or mist.[6][8] Keep the substance away from heat, sparks, open flames, and other ignition sources.[3][6]

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Specification | Rationale and Source(s) |

| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors.[7][8] |

| Eye/Face Protection | Safety glasses with side-shields or a face shield (Compliant with EN166 or 29 CFR 1910.133). | To protect against splashes that can cause serious eye irritation.[6][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or overalls. | To prevent skin contact which can cause irritation.[6][8] |

| Respiratory Protection | NIOSH-approved respirator if vapors are generated and ventilation is inadequate. | To prevent inhalation which may cause respiratory irritation.[9] |

The following diagram illustrates the relationship between recommended PPE and the potential routes of exposure for this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Methoxy-1-butanol | 111-32-0 [chemicalbook.com]

- 5. 1-Butanol, 4-methoxy- | C5H12O2 | CID 8107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. opcw.org [opcw.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Methoxybutan-1-ol, a versatile chemical intermediate. The information presented is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthesis via Williamson Ether Synthesis from 4-Halo-1-butanols

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers. In the context of this compound synthesis, this pathway involves the reaction of a 4-halo-1-butanol (typically chloro- or bromo- derivatives) with a methoxide source. This S(_N)2 reaction provides a straightforward route to the desired product.

Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran (THF)

A common precursor for the Williamson ether synthesis is 4-chloro-1-butanol, which can be efficiently synthesized from the ring-opening of tetrahydrofuran (THF) using hydrogen chloride (HCl).

Experimental Protocol:

Hydrogen chloride gas is bubbled through boiling tetrahydrofuran. The reaction progress is monitored by the boiling point of the mixture, which gradually increases. The reaction is considered complete when the boiling point reaches 103.5-105.5 °C, a process that typically takes around 5 hours. The resulting 4-chloro-1-butanol is then isolated by vacuum distillation.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 54-57% | [1] |

| Boiling Point | 84-85 °C at 16 mmHg | [1] |

Williamson Ether Synthesis of this compound

With 4-chloro-1-butanol in hand, the subsequent Williamson ether synthesis is performed using a strong base, such as sodium methoxide, to generate the methoxy ether.

Experimental Protocol:

In a reaction vessel, 4-chloro-1-butanol is reacted with a solution of sodium methoxide in a suitable solvent, such as methanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. Final purification is achieved through vacuum distillation. While a specific protocol for this exact reaction is not detailed in the provided search results, it follows the general principles of Williamson ether synthesis.

Logical Relationship Diagram: Synthesis from THF

Caption: Synthesis of this compound from THF.

Synthesis via Selective Monomethylation of 1,4-Butanediol

A more direct approach to this compound is the selective monomethylation of 1,4-butanediol. The primary challenge in this method is to control the reaction to favor the formation of the monoether over the diether (1,4-dimethoxybutane). This can be achieved through careful control of stoichiometry or by employing specialized catalytic systems.

Monomethylation using Sodium Hydride and a Methylating Agent

One potential method involves the use of a strong base like sodium hydride (NaH) to deprotonate one of the hydroxyl groups of 1,4-butanediol, followed by the addition of a methylating agent such as methyl iodide.

Conceptual Experimental Workflow:

-

Alkoxide Formation: 1,4-butanediol is dissolved in an appropriate anhydrous solvent (e.g., THF, DMF). A stoichiometric amount (or a slight excess) of sodium hydride is added portion-wise at a controlled temperature (e.g., 0 °C) to form the monosodium salt.

-

Methylation: A methylating agent, such as methyl iodide, is added to the solution containing the alkoxide. The reaction is allowed to proceed, often with warming to room temperature or gentle heating.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product, which may contain unreacted diol and the diether byproduct, is then purified, typically by fractional distillation.

Quantitative Data:

Phase-Transfer Catalysis for Selective Monoalkylation

Phase-transfer catalysis (PTC) offers a powerful technique for achieving selective monoalkylation of diols. This method involves the use of a phase-transfer catalyst to transport the alkoxide from an aqueous or solid phase to an organic phase where it reacts with the alkylating agent. This can enhance selectivity by controlling the concentration of the reactive species in the organic phase.

Logical Relationship Diagram: Selective Monomethylation

Caption: Selective Monomethylation of 1,4-Butanediol.

Synthesis from γ-Butyrolactone

Another potential synthetic route starts from γ-butyrolactone, a readily available and inexpensive starting material. This pathway typically involves two main steps: ring-opening to form a 4-hydroxybutyrate derivative, followed by methylation.

Ring-Opening of γ-Butyrolactone

γ-Butyrolactone can be ring-opened under basic conditions to form the corresponding carboxylate salt.

Experimental Protocol:

γ-Butyrolactone is treated with a solution of a base, such as sodium hydroxide in methanol. The reaction mixture is heated to facilitate the hydrolysis of the lactone ring, yielding sodium 4-hydroxybutyrate. The solvent is then removed under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | γ-Butyrolactone | [2] |

| Reagent | Sodium Hydroxide | [2] |

| Temperature | 45-60 °C | [2] |

| Reaction Time | 12 hours | [2] |

| Yield of Sodium 4-hydroxybutyrate | 95% | [2] |

Methylation of 4-Hydroxybutyrate

The resulting 4-hydroxybutyrate can then be methylated. This would likely proceed via esterification of the carboxylate followed by reduction, or a direct methylation of the hydroxyl group under appropriate conditions, though specific protocols for the latter were not identified in the search results. A more plausible route would involve the reduction of the γ-butyrolactone to 1,4-butanediol first, followed by selective monomethylation as described in Section 2.

Experimental Workflow Diagram: Synthesis from γ-Butyrolactone

Caption: Synthesis of this compound from γ-Butyrolactone.

Summary of Synthetic Routes and Data

| Starting Material | Key Intermediates | Key Reactions | Reported Yield |

| Tetrahydrofuran (THF) | 4-Chloro-1-butanol | Ring-Opening, Williamson Ether Synthesis | 54-57% (for 4-chloro-1-butanol) |

| 1,4-Butanediol | Monosodium salt of 1,4-butanediol | Selective Monomethylation | Data not available |

| γ-Butyrolactone | Sodium 4-hydroxybutyrate | Ring-Opening, Methylation | 95% (for sodium 4-hydroxybutyrate) |

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations. The hypothetical pathways require further experimental validation.

References

An In-depth Technical Guide to 4-Methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybutan-1-ol is a valuable bifunctional molecule possessing both an ether and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis and a useful solvent in various chemical processes. Its properties are of considerable interest to researchers in materials science, fragrance chemistry, and pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, purification, and potential applications, with a focus on data relevant to a technical audience.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 111-32-0[1] |

| Molecular Formula | C₅H₁₂O₂[1] |

| Molecular Weight | 104.15 g/mol [1] |

| InChI | InChI=1S/C5H12O2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 |

| SMILES | COCCCCO |

Synonyms:

-

4-METHOXY-1-BUTANOL[1]

-

1-Butanol, 4-methoxy-[1]

-

4-Methoxybutyl alcohol[1]

-

Butylene glycol monomethyl ether[1]

-

Tetramethylene Glycol Monomethyl Ether[1]

-

Dowanol BMAT[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Odor | Mild | [2] |

| Boiling Point | 66 °C @ 7mmHg | [2] |

| Flash Point | 73 °C (163.4 °F) | [2] |

| Density | 0.93 g/cm³ | [2] |

| Water Solubility | Slightly soluble | [2] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about its carbon-hydrogen framework.[1] While specific chemical shifts can vary slightly based on the solvent used, typical shifts can be predicted based on its structure.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad peak around 3300-3500 cm⁻¹) and C-O stretches of the ether and alcohol functionalities (in the region of 1050-1150 cm⁻¹).[1]

-

-

Mass Spectrometry (MS):

-

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[1] The fragmentation pattern will be indicative of its structure, with common fragments arising from the loss of water, a methoxy group, or cleavage of the butyl chain.

-

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

A common and effective method for the preparation of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, 1,4-butanediol can be selectively mono-methylated.

Reaction Scheme:

HO-(CH₂)₄-OH + NaH → Na⁺⁻O-(CH₂)₄-OH + H₂ Na⁺⁻O-(CH₂)₄-OH + CH₃I → CH₃O-(CH₂)₄-OH + NaI

Materials and Reagents:

-

1,4-butanediol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 1,4-butanediol in anhydrous THF.

-

Cool the flask in an ice bath and slowly add a stoichiometric equivalent of sodium hydride.

-

Allow the mixture to stir at room temperature for one hour.

-

Cool the reaction mixture again in an ice bath and add a stoichiometric equivalent of methyl iodide dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to remove unreacted starting materials and any side products.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Apply a vacuum and gradually heat the distillation flask using a heating mantle.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 66 °C at 7 mmHg).[2]

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Applications in Research and Drug Development

Ethers are a common functional group in many pharmaceutical compounds due to their unique physicochemical properties.[3] While specific biological activities of this compound are not extensively documented in publicly available literature, its structure as a bifunctional ether alcohol makes it a valuable intermediate in the synthesis of more complex molecules.

-

Drug Formulation: Ether alcohols can be used as solvents and excipients in pharmaceutical formulations, aiding in the dissolution and delivery of active pharmaceutical ingredients (APIs).[3]

-

Metabolic Studies: The metabolism of ether alcohols is of interest in toxicology and drug development. These compounds can be metabolized in the liver and skin by alcohol and aldehyde dehydrogenases.[4] Understanding the metabolic fate of such molecules is crucial for assessing their safety and potential interactions.

Visualized Workflow

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocols.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This compound is a chemical compound with significant potential in various scientific and industrial applications. Its well-defined physicochemical properties and accessibility through established synthetic routes, such as the Williamson ether synthesis, make it a valuable tool for researchers. While its direct biological activity is an area that warrants further investigation, its role as a synthetic intermediate and its relevance to the broader class of ether alcohols in pharmaceutical sciences are clear. This guide provides the foundational technical information necessary for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to 4-Methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 4-Methoxybutan-1-ol, a versatile organic compound with applications in various scientific and industrial fields.

Molecular Identity and Properties

This compound, also known as 4-methoxy-1-butanol, is a colorless liquid.[1] It is recognized by the CAS number 111-32-0.[1][2][3][4][5][6] This chemical is soluble in water and is characterized by a boiling point ranging from 131-133°C.[1]

A summary of its key molecular identifiers and properties is presented below:

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [1][2][3][4][5][6][7] |

| Molecular Weight | 104.15 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 111-32-0 | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [2][4] |

| SMILES | COCCCCO | [4][7] |

| InChI Key | KOVAQMSVARJMPH-UHFFFAOYSA-N | [4] |

Experimental Data and Protocols

While this guide focuses on the fundamental molecular properties, it is important to note that detailed experimental protocols for various applications of this compound, such as its use as a solvent or intermediate in chemical synthesis, can be found in specialized chemical literature and databases.[1][3] For instance, its utility as a solvent in paints and coatings has been documented.[1]

Logical Relationships in Chemical Identification

The identification of a chemical compound like this compound relies on a hierarchical and interconnected set of identifiers. The following diagram illustrates the logical flow from the common name to its precise molecular representation.

Caption: Logical workflow for identifying this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Butanol, 4-methoxy- | C5H12O2 | CID 8107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Methoxy-1-butanol, 98+% | Fisher Scientific [fishersci.ca]

- 5. 4-Methoxy-1-butanol CAS#: 111-32-0 [m.chemicalbook.com]

- 6. 4-Methoxy-1-butanol | 111-32-0 [chemicalbook.com]

- 7. 4-methoxy-1-butanol [stenutz.eu]

Commercial Suppliers and Technical Guide for 4-Methoxybutan-1-ol

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial availability and technical specifications of 4-Methoxybutan-1-ol. This document outlines key data from various suppliers, details experimental protocols for synthesis and quality control, and presents logical workflows through diagrams.

Introduction to this compound

This compound (CAS No: 111-32-0) is a valuable chemical intermediate and solvent with applications in the pharmaceutical, fragrance, and coatings industries.[1] Its bifunctional nature, containing both an ether and a primary alcohol group, allows for its use as a building block in the synthesis of more complex molecules. This guide provides essential technical information for the procurement and application of this compound in a research and development setting.

Commercial Availability

A variety of chemical suppliers offer this compound in various purities and quantities. The following tables summarize the offerings from several prominent vendors to facilitate comparison.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Thermo Fisher Scientific | >98.0% (GC) | 5 g, 25 g |

| Pharmaffiliates | High Purity | Inquire for details |

| Sobekbio Biosciences | 98% | 1 g, 5 g, 25 g, 100 g |

| TCI Chemicals | >98.0% (GC) | 5 g, 25 g |

| ChemicalBook Suppliers | Typically ≥98% | Varies by supplier (g to kg) |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H12O2 | [2][3] |

| Molecular Weight | 104.15 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 66 °C at 7 mmHg | [3] |

| Density | 0.93 g/cm³ | [3] |

| Refractive Index | 1.4190-1.4330 @ 20°C | [3] |

| Solubility | Slightly soluble in water | [1][3] |

| Flash Point | 73 °C (163 °F) | [3] |

Experimental Protocols

This section details methodologies for the synthesis and quality control of this compound, adapted from established chemical literature.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the ring-opening of tetrahydrofuran (THF) with methanol. The following is a representative protocol based on literature precedents.[4]

Materials:

-

Tetrahydrofuran (THF)

-

Methanol

-

Perchloric acid (as catalyst) or other suitable acid catalyst

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a solution of tetrahydrofuran in a suitable solvent.

-

Add methanol to the reaction mixture.

-

Carefully add a catalytic amount of perchloric acid.

-

Stir the reaction mixture at a controlled temperature (e.g., 25 °C) and monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutralized.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its application. The following are general protocols for its analysis using standard analytical techniques.

GC-MS is a primary technique for assessing the purity of this compound and identifying any impurities.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane (e.g., 1 mg/mL).

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax or a low-bleed polar-deactivated phase).

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) source.

-

Scan Range: m/z 30-300.

Data Analysis:

-

The purity is determined by the relative peak area of the main component in the chromatogram.

-

The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.

NMR spectroscopy is used to confirm the chemical structure of this compound.

Sample Preparation:

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Filter the solution into a clean NMR tube to remove any particulate matter.

¹H NMR (Proton NMR) Analysis:

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected signals:

-

A singlet corresponding to the methoxy protons (-OCH₃).

-

Multiplets corresponding to the methylene protons of the butane chain (-CH₂-).

-

A signal corresponding to the hydroxyl proton (-OH), which may be broad and its chemical shift can vary.

-

¹³C NMR (Carbon-13 NMR) Analysis:

-

Acquire the spectrum with proton decoupling.

-

Expected signals:

-

A signal for the methoxy carbon.

-

Signals for the four distinct methylene carbons in the butane chain.

-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Data Analysis:

-

Look for characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ indicating the alcohol group.

-

C-H stretching bands in the region of 2850-3000 cm⁻¹.

-

A prominent C-O stretching band for the ether linkage around 1100-1150 cm⁻¹.

-

A C-O stretching band for the alcohol group around 1050 cm⁻¹.

-

Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and quality control of this compound.

Caption: Synthesis workflow for this compound.

Caption: Quality control workflow for this compound.

References

- 1. cdc.gov [cdc.gov]

- 2. epa.gov [epa.gov]

- 3. gcms.cz [gcms.cz]

- 4. Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. Air Monitoring Method – Translation of the German version from 2018 | Publisso [series.publisso.de]

Purity Standards for 4-Methoxybutan-1-ol in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the critical purity standards and analytical methodologies for 4-Methoxybutan-1-ol, a versatile solvent and intermediate, when used in sensitive research and pharmaceutical development applications. Ensuring high purity is paramount as impurities can significantly impact experimental outcomes, from altering reaction kinetics to introducing toxicity in drug formulations.

Overview of Purity Requirements

Commercially available this compound is typically offered in purities ranging from 95% to over 98%. For general research purposes, a purity of 98% or higher is often sufficient. However, for more demanding applications, such as in the synthesis of active pharmaceutical ingredients (APIs), stricter purity standards are necessary to comply with regulatory guidelines like those from the International Council for Harmonisation (ICH).

The ICH Q3C guidelines, for instance, classify residual solvents based on their toxicity. While this compound itself is not specifically listed, any solvent used in pharmaceutical manufacturing must be controlled to ensure patient safety.[1][2] Impurities can alter the physical and chemical properties of substances, potentially reducing therapeutic effects or introducing toxicity.[3][4][5] Therefore, a thorough understanding and control of the impurity profile of this compound are essential.

Table 1: Commercially Available Purities of this compound

| Purity Grade | Typical Application |

| 95% | General industrial solvent |

| 97% | Standard research applications |

| >98% | High-purity synthesis, pharmaceutical intermediate |

| 98+% | Analytical standards, sensitive research |

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on its synthetic route. A common method for the synthesis of such ether alcohols is the Williamson ether synthesis. This reaction involves an alkoxide reacting with an alkyl halide. Potential side reactions, such as E2 elimination, can lead to the formation of byproducts.

A plausible synthesis route for this compound is the reaction of 1,4-butanediol with a methylating agent like dimethyl sulfate in the presence of a base. Another potential route involves the reaction of tetrahydrofuran (THF) with methanol.

Based on these potential synthetic pathways, common impurities could include:

-

Unreacted Starting Materials: Residual 1,4-butanediol, methanol, or THF.

-

Byproducts of Methylation: Over-methylated products (e.g., 1,4-dimethoxybutane).

-

Isomers: Positional isomers if the starting material allows.

-

Residual Solvents: Solvents used during the synthesis and purification process.

-

Water: Due to the hygroscopic nature of the product.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the primary technique for determining the purity of volatile compounds like this compound. GC-FID provides quantitative data on the percentage purity, while GC-MS allows for the identification of impurities by their mass spectra.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol provides a general framework for the GC-MS analysis of this compound. Method validation is crucial for ensuring the reliability of the results in a regulated environment.[4][6][7]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound from potential impurities.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume (e.g., 1 µL) of a diluted sample (e.g., in dichloromethane or methanol) is injected in split mode.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas Flow | 1.0 mL/min (Helium) |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Inlet Temperature | 250 °C |

| Oven Program | 50°C (2 min), then 10°C/min to 250°C (5 min) |

| MS Scan Range | m/z 35-350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity. ¹H NMR and ¹³C NMR spectra provide a detailed fingerprint of the molecule and can reveal the presence of structurally similar impurities.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Determination

-

Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, D₂O).

-

NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.

-

Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard.

-

Purity Calculation: The purity of this compound is calculated based on the ratio of the integrals of the analyte and the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.65 | t | -CH₂OH |

| ¹H | ~3.40 | t | -OCH₂- |

| ¹H | ~3.35 | s | -OCH₃ |

| ¹H | ~1.65 | m | -CH₂CH₂OH |

| ¹H | ~1.55 | m | -OCH₂CH₂- |

| ¹³C | ~72.9 | - | -OCH₂- |

| ¹³C | ~62.5 | - | -CH₂OH |

| ¹³C | ~58.6 | - | -OCH₃ |

| ¹³C | ~30.0 | - | -CH₂CH₂OH |

| ¹³C | ~26.5 | - | -OCH₂CH₂- |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. |

Purification Techniques

For applications requiring higher purity than commercially available, laboratory-scale purification can be performed.

Experimental Protocol: Fractional Distillation

Fractional distillation is an effective method for separating liquids with close boiling points and can be used to purify this compound from less volatile or more volatile impurities.

-

Apparatus: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

-

Heating: Gently heat the crude this compound in the distillation flask.

-

Fraction Collection: Collect the distillate in fractions based on the boiling point. The main fraction corresponding to the boiling point of this compound (approximately 163-165 °C at atmospheric pressure) should be collected separately. Distillation under reduced pressure is recommended to lower the boiling point and prevent potential decomposition.

-

Analysis: Analyze the purity of the collected fractions using GC to determine the effectiveness of the purification.

Visualization of Workflows

Analytical Workflow for Purity Assessment

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Impurities and their Impact

Caption: Logical relationship of synthesis, impurities, and their impact.

Conclusion

The purity of this compound is a critical factor in its successful application in research and drug development. A thorough understanding of potential impurities, coupled with robust analytical methods for their detection and quantification, is essential. For high-stakes applications, adherence to pharmaceutical guidelines on solvent purity and analytical method validation is mandatory. Researchers should select a grade of this compound appropriate for their specific needs and, when necessary, employ purification techniques to achieve the required level of purity.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Pharmacopeia-Grade Solvents for Unmatched Purity Standards [purosolv.com]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]

- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]

4-Methoxybutan-1-ol: A Versatile Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybutan-1-ol, a bifunctional organic molecule, is emerging as a compound of significant interest in the field of organic synthesis. Its unique structure, possessing both a primary alcohol and a methoxy ether functional group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known properties and potential applications of this compound, with a focus on its utility as a solvent and a synthetic building block in the pharmaceutical and fragrance industries. While specific, detailed industrial synthesis protocols are proprietary, this guide outlines a plausible and widely applicable synthetic methodology.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in a laboratory or industrial setting. The following tables summarize key quantitative data and spectroscopic information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| CAS Number | 111-32-0 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 165.7 °C at 760 mmHg | [2] |

| Density | 0.93 g/cm³ | [2] |

| Flash Point | 73 °C (163 °F) | [2] |

| Water Solubility | Slightly soluble | [2] |

| Refractive Index | 1.4190-1.4330 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Interpretation | Reference |

| ¹H NMR | Data available and consistent with the structure. | [3] |

| ¹³C NMR | Data available and consistent with the structure. | [3] |

| IR Spectroscopy | Characteristic peaks for O-H and C-O stretching. | [1] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [1] |

Synthesis of this compound

While multiple synthetic routes to this compound are conceivable, a common and versatile method for the preparation of such mono-alkyl ethers of diols is the Williamson ether synthesis. This method involves the deprotonation of an alcohol followed by the reaction of the resulting alkoxide with an alkyl halide.

A plausible and generalized experimental protocol for the synthesis of this compound from 1,4-butanediol is provided below. It should be noted that this is a representative procedure and may require optimization for specific laboratory conditions.

Generalized Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 1,4-butanediol.

Materials:

-

1,4-butanediol

-

Sodium hydride (NaH) or other suitable base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 1,4-butanediol in anhydrous THF.

-